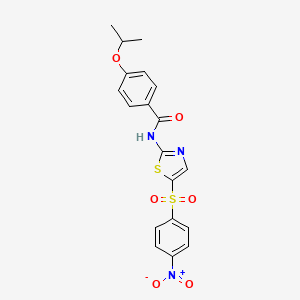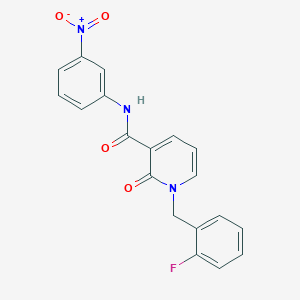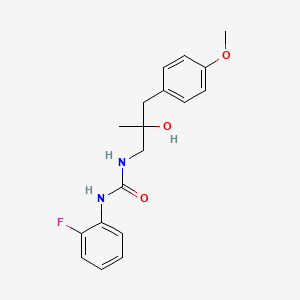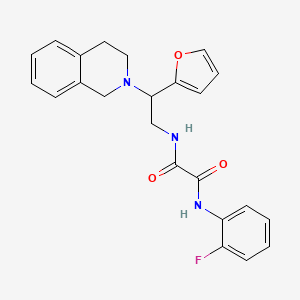
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPMP is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been used in a variety of scientific research applications, including as a ligand for the adenosine A3 receptor, which has potential therapeutic applications for various diseases, such as cancer and inflammation. 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been used as a tool to study the role of the adenosine A3 receptor in various physiological processes, including cardiovascular function and immune response.
Mechanism of Action
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine acts as a selective adenosine A3 receptor agonist, which leads to the activation of downstream signaling pathways. The activation of the adenosine A3 receptor has been shown to have various physiological effects, including the inhibition of cell proliferation, the modulation of immune response, and the regulation of cardiovascular function.
Biochemical and Physiological Effects:
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells, the modulation of immune response, and the regulation of cardiovascular function. 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine in lab experiments is its ability to selectively activate the adenosine A3 receptor, which allows for the study of the specific physiological effects of this receptor. However, one limitation of using 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many future directions for research involving 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, including the development of new synthetic methods for this compound, the study of its potential therapeutic applications for various diseases, and the investigation of its mechanism of action in various physiological processes. Additionally, further research is needed to determine the potential toxicity of 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine and to develop methods to mitigate any potential adverse effects.
Synthesis Methods
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been synthesized through a number of methods, including the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole-3-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Another method involves the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Both methods have been successful in producing 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine with high yields.
properties
IUPAC Name |
1-methyl-5-(propoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-4-12-6-7-5-8(9)10-11(7)2/h5H,3-4,6H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFGLYIUIJILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)




![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)